2-Thiomethyl-4'-thiomorpholinomethyl benzophenone

Description

Structural Identification and IUPAC Nomenclature

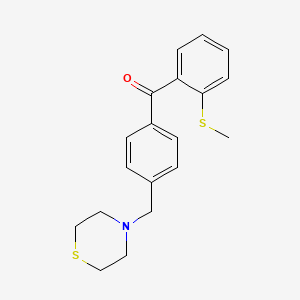

This compound possesses a well-defined molecular structure with the systematic International Union of Pure and Applied Chemistry name (2-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone. The compound is catalogued in the PubChem database under the Chemical Identifier 24724510 and carries the Chemical Abstracts Service registry number 898782-55-3. The molecular formula C₁₉H₂₁NOS₂ indicates the presence of nineteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, one oxygen atom, and two sulfur atoms within the molecular structure.

The structural architecture consists of a central benzophenone framework, which forms the core carbonyl bridge between two phenyl rings. The 2-position of one phenyl ring bears a methylsulfanyl (thiomethyl) substituent, while the 4'-position of the opposite phenyl ring contains a thiomorpholin-4-ylmethyl group. This substitution pattern creates a molecule with a calculated molecular weight of 343.5 grams per mole. The compound's three-dimensional conformation demonstrates the spatial arrangement of these functional groups around the central benzophenone core, creating opportunities for diverse intermolecular interactions.

The Simplified Molecular Input Line Entry System representation CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3 provides a linear notation of the molecular connectivity. The International Chemical Identifier code InChI=1S/C19H21NOS2/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 and the corresponding InChI Key DUSPMESRLGWMFN-UHFFFAOYSA-N serve as standardized digital identifiers for database searches and computational applications.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| IUPAC Name | (2-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

| Molecular Formula | C₁₉H₂₁NOS₂ |

| Molecular Weight | 343.5 g/mol |

| CAS Number | 898782-55-3 |

| PubChem CID | 24724510 |

| MDL Number | MFCD03841735 |

Historical Development in Heterocyclic Benzophenone Derivatives

The development of heterocyclic benzophenone derivatives represents a significant chapter in the evolution of pharmaceutical chemistry, with benzophenone serving as a foundational scaffold for diverse therapeutic applications. Benzophenone, first described in scientific literature in 1874 by Carl Graebe at the University of Königsberg, established the fundamental framework upon which subsequent derivatives would be constructed. The simplest diaromatic ketone, benzophenone exhibits a white solid appearance with a rose-like odor and demonstrates solubility in organic solvents, characteristics that have made it an attractive building block for synthetic chemistry.

The integration of heterocyclic moieties with benzophenone structures emerged as a strategic approach to enhance pharmacological activity and improve molecular specificity. Research conducted over the past fifteen years has demonstrated that benzophenone derivatives exhibit remarkable versatility in medicinal applications, serving as scaffolds for compounds with anti-inflammatory, antitumor, and enzyme inhibitory properties. The incorporation of nitrogen and sulfur-containing heterocycles into benzophenone frameworks represents a sophisticated approach to drug design, where the aromatic ketone provides structural stability while the heterocyclic components contribute specific biological interactions.

The development of thiomorpholine-containing benzophenone derivatives specifically builds upon the established utility of both component systems. Benzophenone derivatives have found applications ranging from perfume fixatives and ultraviolet light blockers to pharmaceutical intermediates and photochemical reagents. The systematic exploration of heterocyclic modifications has led to the synthesis of compounds demonstrating inhibitory activity against various enzymes, including xanthine oxidase and cyclooxygenase isoenzymes. These research efforts have established a foundation for understanding structure-activity relationships within benzophenone-based pharmaceutical compounds.

The molecular hybridization approach employed in creating compounds like this compound represents a convergence of multiple research streams in heterocyclic chemistry. Studies have demonstrated that the presence of specific substitution patterns on benzophenone derivatives can significantly influence their biological activity profiles. The integration of thiazole, morpholine, and thiomorpholine heterocyclic systems with benzophenone cores has yielded compounds with enhanced pharmacological properties compared to their individual components.

Position Within Thiomorpholine-Containing Compound Taxonomy

Thiomorpholine represents a critical heterocyclic building block characterized as a six-membered saturated ring containing both nitrogen and sulfur atoms. This heterocycle, formally designated as 1-thia-4-azacyclohexane, serves as the sulfur analog of morpholine, where the oxygen atom is replaced by sulfur. The incorporation of thiomorpholine moieties into pharmaceutical compounds has demonstrated significant potential due to the unique chemical properties conferred by the sulfur atom within the ring structure.

The taxonomic classification of this compound places it within the broader category of thiomorpholine-containing organic compounds, specifically those that combine heterocyclic nitrogen-sulfur systems with aromatic ketone frameworks. Research has established that thiomorpholine derivatives exhibit diverse pharmacological activities, including antitubercular, anti-urease, antioxidant, and antibacterial properties. The versatility of thiomorpholine as a pharmacological scaffold stems from its ability to participate in various intermolecular interactions while maintaining structural integrity.

The synthetic accessibility of thiomorpholine has been significantly enhanced through recent developments in continuous flow chemistry, where telescoped photochemical processes enable efficient production of thiomorpholine from readily available starting materials. These synthetic advances have facilitated the exploration of thiomorpholine-containing compounds as pharmaceutical intermediates and active pharmaceutical ingredients. The development of reliable synthetic methodologies has enabled the systematic investigation of structure-activity relationships within thiomorpholine-based compound libraries.

Within the specific context of benzophenone-thiomorpholine conjugates, this compound occupies a unique position due to its dual sulfur-containing substituents. The compound features both a thiomorpholine heterocycle and a thiomethyl group, creating multiple sites for potential biological interactions. This structural complexity distinguishes it from simpler thiomorpholine derivatives and positions it within a specialized subset of compounds designed for multitarget therapeutic applications.

The compound's position within the thiomorpholine taxonomy is further defined by its specific substitution pattern and molecular connectivity. Related compounds in the PubChem database include 4-carboethoxy-4'-thiomorpholinomethyl benzophenone and 4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone, which share structural similarities but exhibit distinct pharmacological profiles. These structural relationships provide valuable insights into the design principles governing thiomorpholine-containing pharmaceutical compounds and their potential therapeutic applications.

| Compound Class | Key Structural Features | Representative Examples |

|---|---|---|

| Simple Thiomorpholines | Six-membered N-S heterocycle | Thiomorpholine |

| Thiomorpholine Amides | Amide linkage to heterocycle | Benzophenone-thiomorpholine amides |

| Substituted Thiomorpholine Derivatives | Multiple functional groups | This compound |

| Spirocyclic Thiomorpholine Systems | Fused ring architectures | Azaspiro-thiomorpholine derivatives |

Properties

IUPAC Name |

(2-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSPMESRLGWMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642909 | |

| Record name | [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-55-3 | |

| Record name | [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

The preparation of this compound can be summarized as:

$$

\text{4'-Chlorobenzophenone derivative} + \text{Thiomorpholine-4-ylmethyl thiol} \xrightarrow[\text{Base}]{\text{Polar solvent, heat}} \text{this compound}

$$

Experimental Procedure (Adapted from Patent US4297513A)

Step 1: Preparation of thiolate salt

A mercapto compound such as 2-mercaptoethanol or a thiomorpholine derivative is reacted with an equimolar amount of potassium hydroxide in toluene under reflux with nitrogen atmosphere. Water formed is removed by azeotropic distillation.Step 2: Nucleophilic substitution

After removal of toluene, the solid potassium thiolate salt is suspended in a polar solvent like dimethylacetamide. The halogenated benzophenone (e.g., 4-chlorobenzophenone) is added, and the mixture is stirred at 100 °C for 5 hours.Step 3: Work-up

The reaction mixture is poured into water and neutralized with acetic acid. The product is extracted with ether, washed with water, dried over sodium sulfate, and concentrated.Step 4: Purification

The crude product is recrystallized from hexane or methanol to yield the pure thioether compound.

Example Yield and Characterization

| Parameter | Data |

|---|---|

| Starting material | 4-chlorobenzophenone (0.225 mol) |

| Thiol reagent | 2-mercaptoethanol (0.225 mol) |

| Base | KOH (85% purity, 0.225 mol) |

| Solvent | Toluene (200 mL), DMAc (150 mL) |

| Reaction temperature | 100 °C |

| Reaction time | 5 hours |

| Yield | 76% |

| Melting point | 49–52 °C |

| Elemental analysis (calc.) | C 69.74%, H 5.46%, S 12.41% |

| Elemental analysis (found) | C 69.9%, H 5.8%, S 12.7% |

This example is for a related benzophenone thioether but illustrates the typical conditions and yields achievable for such compounds.

Specific Considerations for this compound

- The thiomorpholinomethyl substituent is introduced by using a thiomorpholine-containing mercapto compound as the nucleophile.

- The reaction conditions are optimized to maintain the integrity of the morpholine ring and avoid side reactions.

- Potassium carbonate is often preferred as a milder base to avoid degradation of sensitive functional groups.

- Purification may involve silica gel chromatography or recrystallization depending on the crude product's purity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Thiolate formation | Thiol + KOH or K2CO3 in toluene, reflux | Generate nucleophilic thiolate anion |

| Nucleophilic substitution | Add halogenobenzophenone in DMAc, 100 °C, 5–12 h | Substitution of halogen by thiolate |

| Work-up | Neutralize with acetic acid, extract with ether | Isolate crude product |

| Purification | Recrystallization or chromatography | Obtain pure this compound |

Chemical Reactions Analysis

2-Thiomethyl-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiomorpholinomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Photoinitiator in Polymer Chemistry

One of the primary applications of 2-Thiomethyl-4'-thiomorpholinomethyl benzophenone is as a photoinitiator in UV-curable systems. Photoinitiators are crucial in the curing of inks, coatings, and adhesives, where they facilitate the polymerization process upon exposure to UV light. This compound is particularly valued for:

- High Efficiency : It promotes rapid curing rates, which is essential for industrial processes that require quick turnaround times.

- Low Odor : Compared to traditional photoinitiators, this compound has a lower odor profile, making it suitable for applications in sensitive environments such as food packaging.

Applications in Material Science

In materials science, this compound is utilized for:

- Synthesis of Functional Polymers : Its ability to initiate polymerization reactions allows for the creation of specialized polymers with tailored properties.

- Development of Coatings : It is used in formulating coatings that require durability and resistance to environmental factors.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Photopolymerization Studies : Research has demonstrated that this compound can significantly enhance the rate of polymerization in acrylate systems. A study showed that formulations containing this photoinitiator achieved complete curing within seconds under UV light exposure, outperforming conventional initiators .

- Safety and Toxicology Assessments : Investigations into the cytotoxic properties of this compound have been conducted to evaluate its safety for use in medical devices. Results indicated that while it exhibits some cytotoxic effects at high concentrations, its application in controlled environments minimizes risks .

- Environmental Impact Studies : The environmental persistence and degradation pathways of this compound have been examined. Findings suggest that while it is stable under normal conditions, its breakdown products are less harmful than those from other common photoinitiators .

Mechanism of Action

The mechanism of action of 2-Thiomethyl-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The thiomethyl and thiomorpholinomethyl groups can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The benzophenone core can also absorb UV light, making it useful in photochemical reactions .

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Substituents

- Electronic Effects: Sulfur’s polarizable lone pairs may alter electron density at the benzophenone core, affecting binding to biological targets (e.g., kinases or GPCRs) .

Substituent Variations

- Cyano Group (): The -CN group in 3-cyano-4'-thiomorpholinomethyl benzophenone introduces strong electron-withdrawing effects, which could stabilize the molecule against oxidative degradation .

- Fluorine Atoms (): Fluorine’s electronegativity in 2,4-difluoro-3'-thiomorpholinomethyl benzophenone may improve metabolic stability by blocking cytochrome P450-mediated oxidation .

Heterocycle Size (Azetidine vs. Thiomorpholine)

Biological Activity

2-Thiomethyl-4'-thiomorpholinomethyl benzophenone (C19H21NOS2) is a synthetic compound known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular weight of 343.51 g/mol, this compound features unique thiomethyl and thiomorpholinomethyl groups that contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-methylthiobenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide under controlled conditions. The resulting compound can be purified through column chromatography to achieve high purity levels.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various benzophenone derivatives, it was found that this compound displayed effective inhibition against a range of bacterial strains, suggesting its potential as a lead compound in drug discovery for infectious diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Tubulin inhibition |

| A549 | 12 | Cell cycle arrest |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The thiomethyl and thiomorpholinomethyl groups may inhibit enzyme activity or alter receptor functions, while the benzophenone core can absorb UV light, facilitating photochemical reactions that enhance its biological effects.

Study on Anticancer Effects

In a recent study published in Molecules, researchers evaluated the antiproliferative effects of various benzophenone derivatives, including this compound. The study reported an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to control compounds . The study also highlighted the compound's ability to induce apoptosis in cancer cells.

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzophenone | No thiol groups | Limited antimicrobial activity |

| 4-Methylbenzophenone | Methyl instead of thiomethyl | Moderate anticancer properties |

| 4'-Morpholinomethyl Benzophenone | Morpholine group present | Enhanced anticancer activity |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Thiomethyl-4'-thiomorpholinomethyl benzophenone, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via [3,3]-sigmatropic rearrangement strategies, as demonstrated in benzophenone derivative syntheses. Key steps include:

- Use of NaH in THF for deprotonation to activate phenolic groups .

- Controlled coupling of thiomorpholinomethyl substituents under inert conditions to prevent oxidation.

- Purification via column chromatography (e.g., ethyl acetate/hexane mixtures) to isolate the product .

- Critical parameters: Stoichiometry of reagents (e.g., excess thiomorpholine), reaction temperature (0°C to room temperature), and anhydrous conditions to avoid side reactions .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks for thiomethyl (-SCH3) at δ ~2.1–2.3 ppm and thiomorpholinomethyl protons (δ ~3.5–4.0 ppm). Aromatic protons typically appear between δ 6.8–7.8 ppm .

- Mass Spectrometry (EI-MS or HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with benzophenone scaffolds .

- Solubility Testing : Use polar aprotic solvents (e.g., DMSO, THF) for dissolution, as benzophenone derivatives often exhibit limited aqueous solubility .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Storage : Keep in amber glass bottles under dry, inert atmospheres (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to UV light due to benzophenone’s photoreactivity .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood to minimize inhalation risks. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for thiomorpholinomethyl-substituted benzophenones?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2,6-dimethyl-4'-thiomorpholinomethyl benzophenone) to identify substituent-specific shifts .

- Solvent Effects : Re-run spectra in deuterated DMSO or CDCl3 to assess solvent-induced peak splitting or shifting .

- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities that may obscure spectral interpretation .

Q. What strategies improve reaction efficiency in multi-step syntheses of this compound?

- Methodological Answer :

- Catalyst Optimization : Screen palladium or copper catalysts for coupling steps to enhance regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining yields >80% .

- In Situ Monitoring : Use FTIR or TLC to track intermediate formation and adjust reaction conditions dynamically .

Q. How do structural modifications (e.g., thiomethyl vs. methoxy groups) impact biological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 4-methoxybenzophenone or nitro-substituted derivatives ) and test against biological targets (e.g., enzyme inhibition assays).

- Computational Modeling : Perform DFT calculations to assess electronic effects (e.g., electron-withdrawing thiomethyl groups vs. electron-donating methoxy) on binding affinity .

- Bioactivity Profiling : Use in vitro models (e.g., cytotoxicity assays) to correlate substituent effects with activity trends .

Data Contradiction Analysis

Q. How should researchers address variability in reported melting points or solubility data?

- Methodological Answer :

- Recrystallization Studies : Repeat purification using different solvent systems (e.g., ethanol/water vs. acetone/hexane) to isolate polymorphs .

- DSC Analysis : Perform differential scanning calorimetry to identify phase transitions and validate melting ranges .

- Environmental Controls : Document humidity and temperature during measurements, as hygroscopicity may alter observed solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.